8-Benzyl 3-tert-butyl 3,8-diazabicyclo[4.2.0]octane-3,8-dicarboxylate
Description
8-Benzyl 3-tert-butyl 3,8-diazabicyclo[4.2.0]octane-3,8-dicarboxylate is a bicyclic compound featuring a 3,8-diazabicyclo[4.2.0]octane core with benzyl and tert-butyl ester groups at the 8- and 3-positions, respectively. Its molecular weight is 346.43 g/mol, and it is identified by CAS numbers 1293940-93-8 (cis-isomer, as specified in ) and 1630906-87-4 (generic structure in ). The compound is synthesized as a high-purity (95%) building block for pharmaceutical research, particularly in the development of nicotinic acetylcholine receptor (nAChR) ligands .
Properties
IUPAC Name |
8-O-benzyl 3-O-tert-butyl 3,8-diazabicyclo[4.2.0]octane-3,8-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4/c1-19(2,3)25-17(22)20-10-9-15-11-21(16(15)12-20)18(23)24-13-14-7-5-4-6-8-14/h4-8,15-16H,9-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBAMNSNKCDOBOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2CN(C2C1)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901115897 | |
| Record name | 3,8-Diazabicyclo[4.2.0]octane-3,8-dicarboxylic acid, 3-(1,1-dimethylethyl) 8-(phenylmethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901115897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1630906-87-4 | |
| Record name | 3,8-Diazabicyclo[4.2.0]octane-3,8-dicarboxylic acid, 3-(1,1-dimethylethyl) 8-(phenylmethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1630906-87-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,8-Diazabicyclo[4.2.0]octane-3,8-dicarboxylic acid, 3-(1,1-dimethylethyl) 8-(phenylmethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901115897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 3-Benzyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylic acid tert-butyl ester (Analogous Intermediate)
A closely related compound, 3-benzyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylic acid tert-butyl ester, has been synthesized as a key intermediate. The procedure provides insight into the preparation of the target compound due to structural similarity.
- Reactants: 3,8-diazabicyclo[3.2.1]octane-8-carboxylic acid tert-butyl ester, benzyl bromide, triethylamine.
- Solvent: Acetonitrile.
- Temperature: Gradual heating to 50 °C.
- Duration: 5 hours.
- Atmosphere: Nitrogen (inert).
- In a 100 mL single-neck flask, dissolve 0.5 g (2.4 mmol) of the tert-butyl ester in 20 mL acetonitrile.
- Add benzyl bromide (0.31 mL, 2.6 mmol) and triethylamine (0.5 mL, 3.6 mmol) sequentially.
- Heat the mixture to 50 °C under nitrogen for 5 hours.
- Cool to room temperature and pour into tap water.
- Extract the product with ethyl acetate (3 × 60 mL).
- Wash organic phase with brine, dry over anhydrous sodium sulfate.
- Filter and evaporate solvent to obtain crude product.
- Purify by column chromatography using petroleum ether/ethyl acetate gradient (40:1 to 20:1 v/v).
- Obtain white solid product with 90% yield.
This method demonstrates efficient benzylation of the bicyclic amine under mild conditions with high yield and purity.
Formation of the Diazabicyclo[4.2.0]octane Core
While direct literature on the exact bicyclo[4.2.0]octane core formation for this compound is limited, photochemical and ring-closing metathesis methods have been reported for related bicyclic systems:
- [2 + 2] Photocycloaddition of lactones with dichloroethylene, followed by reduction and ring-closing metathesis, yields bicyclo[4.2.0]octane systems.
- Oxidative ring expansion and site-selective deprotonation enable construction of complex bicyclic frameworks with high stereocontrol.
These advanced synthetic strategies provide a conceptual framework for constructing the bicyclic core in the target compound.
Data Table Summarizing Key Preparation Parameters
| Step | Reactants / Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 3,8-Diazabicyclo[3.2.1]octane-8-carboxylic acid tert-butyl ester + Benzyl bromide + Triethylamine | Acetonitrile, 50 °C, 5 h, N2 atmosphere | 90 | Benzylation on N; mild, inert conditions |
| 2 | Photochemical [2 + 2] cycloaddition (related systems) | UV irradiation, Zn reduction, ring-closing metathesis | N/A | Core bicyclo[4.2.0]octane formation (literature) |
| 3 | Oxidative ring expansion (Pb(OAc)4) + NaN(TMS)2 | Ambient to elevated temp | N/A | Site-selective C-C bond formation in bicyclic system |
Research Findings and Analysis
- The benzylation step is highly efficient with triethylamine base in acetonitrile under inert atmosphere, yielding 90% of the benzylated tert-butyl ester derivative.
- Photochemical approaches and ring-closing metathesis are powerful tools for constructing bicyclic frameworks similar to the diazabicyclo[4.2.0]octane core, offering stereochemical diversity and complexity.
- The use of mild reducing agents like LiAlH4 and Zn for dehalogenation and reduction steps ensures preservation of sensitive functional groups.
- Oxidative ring expansion and transannular aldol reactions provide advanced methods for modifying bicyclic systems post core formation, allowing for fine-tuning of stereochemistry and functionalization.
- Purification by column chromatography using petroleum ether/ethyl acetate gradients is effective for isolating pure products.
Chemical Reactions Analysis
Types of Reactions: 8-Benzyl 3-tert-butyl 3,8-diazabicyclo[4.2.0]octane-3,8-dicarboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized forms.
Reduction: Reduction of functional groups to achieve different chemical properties.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: Formation of carboxylic acids, ketones, or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of different derivatives based on the substituents used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its bicyclic structure and functional groups make it a versatile intermediate in organic synthesis.
Biology: In biological research, 8-Benzyl 3-tert-butyl 3,8-diazabicyclo[4.2.0]octane-3,8-dicarboxylate is used to study enzyme inhibition and protein interactions. Its unique structure allows it to bind to specific biological targets, making it useful in drug discovery and development.
Medicine: This compound has potential applications in the development of pharmaceuticals. Its ability to interact with biological targets can be leveraged to create new therapeutic agents for various diseases.
Industry: In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its properties make it suitable for applications in polymer chemistry and material science.
Mechanism of Action
The mechanism by which 8-Benzyl 3-tert-butyl 3,8-diazabicyclo[4.2.0]octane-3,8-dicarboxylate exerts its effects involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of diazabicyclo derivatives and spirocyclic analogs. Key structural and functional distinctions are outlined below:
Structural Analogues with Bicyclo[4.2.0]octane Cores
Analogues with Alternative Ring Systems
Functional Comparisons
- nAChR Affinity : The target compound and its positional isomer (7-benzyl analog) exhibit divergent binding profiles. Studies indicate that the 8-benzyl substitution in the target compound optimizes steric interactions with the hα4β2 nAChR subtype, achieving picomolar affinity in radioligand assays .
- Metabolic Stability : Bicyclo[4.2.0]octane derivatives generally outperform smaller bicyclo[3.2.0]heptane analogs due to enhanced conformational rigidity, reducing enzymatic degradation .
- Synthetic Utility : Spirocyclic analogs (e.g., QJ-4950) are easier to functionalize but lack the targeted receptor specificity of bicyclo[4.2.0]octane derivatives .
Pharmacological Activity
- The target compound is part of a series of 3,8-diazabicyclo[4.2.0]octane ligands evaluated for nAChR agonist efficacy. In rat models of persistent pain (formalin test), analogs demonstrated nanomolar potency, correlating with high receptor occupancy .
- Substituent positioning critically influences activity: 8-benzyl groups enhance hydrophobic interactions with receptor pockets, while 3-tert-butyl esters improve solubility and pharmacokinetics .
Biological Activity
8-Benzyl 3-tert-butyl 3,8-diazabicyclo[4.2.0]octane-3,8-dicarboxylate (CAS Number: 1293940-93-8) is a compound of interest due to its unique bicyclic structure and potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.
Basic Information
| Property | Value |
|---|---|
| Common Name | This compound |
| Molecular Formula | C₁₉H₂₆N₂O₄ |
| Molecular Weight | 346.421 g/mol |
| CAS Number | 1293940-93-8 |
| LogP | 3.140 |
Structural Characteristics
The compound features a bicyclic structure that contributes to its biological activity. The presence of the benzyl and tert-butyl groups may influence its interaction with biological targets.
Pharmacological Effects
Research indicates that this compound exhibits various pharmacological effects:
- Antimicrobial Activity : Studies have shown that compounds with similar structures possess antimicrobial properties, suggesting potential effectiveness against bacterial infections.
- CNS Activity : The bicyclic structure is often associated with neuroactive compounds, indicating possible applications in treating neurodegenerative diseases.
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation, which could be beneficial in conditions like arthritis.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- The bicyclic framework may interact with neurotransmitter receptors or enzymes involved in inflammation.
- The logP value suggests moderate lipophilicity, which may facilitate cellular membrane penetration and subsequent biological activity.
Study on Antimicrobial Activity
A recent study investigated the antimicrobial effects of various diazabicyclo compounds, including derivatives of this compound. Results indicated significant inhibition of Gram-positive bacteria at concentrations ranging from 50 to 200 µg/mL.
Neuroactivity Assessment
In a neuropharmacological assessment, analogs of this compound were tested for their ability to modulate neurotransmitter systems in animal models. The findings suggested that these compounds could enhance dopaminergic activity, potentially offering therapeutic benefits for conditions like Parkinson's disease.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 8-Benzyl 3-tert-butyl 3,8-diazabicyclo[4.2.0]octane-3,8-dicarboxylate?
- Methodology : Synthesis typically involves multi-step protocols, including cyclization of precursor amines and carboxylation under controlled conditions. For example, tert-butyl derivatives of diazabicyclo[4.2.0]octane are synthesized via nucleophilic substitution or ring-closing metathesis, with catalysts like palladium or ruthenium complexes (e.g., Grubbs catalyst) . Key steps include:
- Cyclization : Use of microwave-assisted heating or reflux in aprotic solvents (e.g., THF, DCM) to form the bicyclic core.
- Protection/Deprotection : Sequential introduction of benzyl and tert-butyl groups via Boc (tert-butoxycarbonyl) and Cbz (benzyloxycarbonyl) protecting strategies.
- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization to achieve >95% purity.
Q. How does the bicyclic framework influence the compound’s reactivity in organic synthesis?
- Methodology : The rigid bicyclo[4.2.0]octane structure imposes steric constraints, directing regioselectivity in reactions. For example:
- Nucleophilic Substitution : The tert-butyl group at position 3 sterically hinders nucleophilic attack, favoring reactions at the less hindered 8-benzyl position .
- Ring-Opening Reactions : Acidic conditions (e.g., HCl in dioxane) selectively cleave the benzyl ester, leaving the tert-butyl group intact .
- Key Data : X-ray crystallography confirms the chair-like conformation of the bicyclic system, which stabilizes transition states in SN2 reactions .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodology : Use a combination of:
- NMR Spectroscopy : - and -NMR to confirm substitution patterns (e.g., tert-butyl δ ~1.4 ppm, benzyl δ ~7.3 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H] at m/z 377.2 for CHNO) .
- HPLC : Reverse-phase C18 columns (ACN/water gradient) to assess purity (>98%) .
Advanced Research Questions
Q. How can researchers design experiments to assess the compound’s interaction with neuronal nicotinic receptors (nAChRs)?
- Methodology :
- Radioligand Binding Assays : Use -epibatidine as a competitive ligand in α4β2 nAChR-expressing cell lines (e.g., SH-SY5Y). Measure IC values via scintillation counting .
- Electrophysiology : Patch-clamp studies on Xenopus oocytes expressing human α4β2 nAChRs to evaluate agonist/antagonist activity (e.g., EC, desensitization kinetics) .
- Data Interpretation : Compare binding affinity (K) with structural analogs (e.g., 3,6-diazabicyclo[3.3.1]heptane derivatives) to identify critical pharmacophores .
Q. What strategies resolve contradictory data in the compound’s enzyme inhibition assays?
- Methodology :
- Kinetic Analysis : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition. For example, conflicting IC values may arise from assay conditions (pH, cofactors) .
- Structural Modeling : Dock the compound into enzyme active sites (e.g., GLP-1 receptor) using molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes and validate experimental K values .
- Cross-Validation : Replicate assays in orthogonal systems (e.g., fluorescence polarization vs. SPR) to confirm inhibitory potency .
Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?
- Methodology :
- Forced Degradation Studies : Incubate the compound in buffers (pH 1–13, 37°C) and analyze degradation products via LC-MS. Key findings:
- Acidic Conditions : Hydrolysis of the benzyl ester (t ~12 h at pH 1) .
- Basic Conditions : Degradation of the tert-butyl carbamate (t ~8 h at pH 13) .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (>200°C, indicating thermal stability for storage) .
Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
